N-Boc-p-amidinobenzoic acid

Organic Synthesis Medicinal Chemistry Protecting Groups

Obtain a single, orthogonally functionalized building block for amidine-containing drug candidates. N-Boc-p-amidinobenzoic acid eliminates the need to protect/deprotect amidine separately, reducing synthetic steps and side reactions. · Boc-stable to basic Fmoc-SPPS conditions, acid-labile for global deprotection. · Free -COOH enables direct coupling to amines or resin-bound peptides. · Commonly supplied at 95% purity; higher grades available upon request.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
Cat. No. B14038592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-p-amidinobenzoic acid
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N
InChIInChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18)
InChIKeyCBLWJKHTKYGZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-p-amidinobenzoic Acid Overview


N-Boc-p-amidinobenzoic acid (CAS 153074-91-0) is a para-substituted benzoic acid derivative containing a Boc-protected amidine moiety [1]. This compound is primarily utilized as a key intermediate in organic and medicinal chemistry for the synthesis of more complex molecules, including pharmaceuticals and biochemical probes . The presence of both a carboxylic acid group, which serves as a handle for further functionalization, and the protected amidine group is central to its utility. The tert-butoxycarbonyl (Boc) group is a standard protecting group chosen for its stability under basic conditions and its facile removal under acidic conditions .

Why Generic Substitution Fails in Synthesis


Direct substitution of N-Boc-p-amidinobenzoic acid with its deprotected counterpart, p-amidinobenzoic acid, or the simpler N-Boc-4-aminobenzoic acid, is generally not feasible in complex synthetic routes. The Boc group provides essential protection for the strongly nucleophilic and basic amidine nitrogen, preventing it from participating in unwanted side reactions during the manipulation of the carboxylic acid moiety or other parts of the target molecule . Conversely, N-Boc-4-aminobenzoic acid, while also protected, lacks the critical amidine functionality (replacing it with a simple amine) required for the target compound's biological or chemical activity. This specific combination of a protected amidine and a free carboxylic acid defines a unique chemical role that cannot be fulfilled by other closely related compounds without significantly altering the synthetic pathway or the final product's properties .

Product Differentiation Evidence


Boc-Amidine vs Boc-Amine Protection Strategy

The selection of N-Boc-p-amidinobenzoic acid over N-Boc-4-aminobenzoic acid is a critical decision point in synthetic routes requiring a protected amidine. The former provides a direct entry to amidine-containing compounds, whereas the latter, possessing a Boc-protected aniline, would necessitate a separate and often low-yielding amidination step. This distinction is fundamental for streamlining synthesis. The two-step sequence of coupling and deprotection with N-Boc-p-amidinobenzoic acid has been documented to proceed with yields up to quantitative levels under optimized conditions [1].

Organic Synthesis Medicinal Chemistry Protecting Groups

Predicted Lipophilicity Comparison

Computational models provide a basis for comparing the physicochemical properties of N-Boc-p-amidinobenzoic acid with its deprotected analog, p-amidinobenzoic acid. The calculated partition coefficient (XLogP3-AA) for N-Boc-p-amidinobenzoic acid is 2.3, while the value for p-amidinobenzoic acid is significantly lower [REFS-1, REFS-2]. This difference is expected due to the lipophilic tert-butyl group of the Boc moiety.

Computational Chemistry ADME Prediction Physicochemical Properties

Key Application Scenarios


Amidine-Containing Pharmaceuticals and Probes

N-Boc-p-amidinobenzoic acid is a key starting material for the synthesis of various amidine-containing pharmaceuticals and biochemical probes . The Boc-protected amidine allows for the modular assembly of complex molecules where the amidine group is a critical pharmacophore for binding to biological targets like serine proteases [1].

Conformationally-Constrained Cyclic Peptides

This compound can be used as an intermediate in the preparation of conformationally-constrained cyclic peptides with biarylamine linkers . The carboxylic acid and protected amidine functionalities provide orthogonal handles for sequential coupling reactions required to build these complex macrocyclic structures.

Solid-Phase Synthesis of Amidine-Modified Peptides

In solid-phase peptide synthesis (SPPS), N-Boc-p-amidinobenzoic acid can be incorporated as a modified amino acid building block. The Boc group remains stable to the basic conditions used for Fmoc deprotection, while the free carboxylic acid is activated for coupling to the resin-bound peptide chain. Subsequent global deprotection with strong acid releases the free amidine, yielding an amidine-modified peptide.

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